Imiglucerase is classified as an enzyme replacement therapy and is derived from genetically modified Chinese hamster ovary cells. It is marketed under the brand name Cerezyme and is administered via intravenous infusion. As a therapeutic agent, it falls under the category of biologics, specifically designed to replace deficient or absent enzymes in patients with specific genetic disorders.
The synthesis of imiglucerase involves several key steps:
The purification process typically requires careful control of pH, temperature, and ionic strength to maintain protein stability and activity. Analytical techniques such as size-exclusion chromatography and mass spectrometry are employed to assess the purity and molecular weight of the final product.
Imiglucerase has a complex three-dimensional structure typical of glycoproteins. It consists of a polypeptide backbone with several post-translational modifications, including glycosylation, which are critical for its stability and function.
The molecular weight of imiglucerase is approximately 63 kDa, and it contains several disulfide bonds that contribute to its structural integrity. The enzyme's active site facilitates the hydrolysis of glucocerebroside into glucose and ceramide .
Imiglucerase catalyzes the following reaction:
This reaction occurs within lysosomes, where glucocerebroside accumulates due to enzyme deficiency in patients with Gaucher disease.
The enzymatic activity of imiglucerase can be affected by factors such as pH and temperature, which are optimized during its formulation for therapeutic use. In vitro studies demonstrate that imiglucerase effectively reduces substrate levels in cellular models mimicking Gaucher disease .
Imiglucerase works by providing a functional version of the glucocerebrosidase enzyme, thereby facilitating the breakdown of accumulated glucocerebroside in lysosomes. This alleviates symptoms associated with Gaucher disease by reducing substrate accumulation in macrophages and other affected tissues.
Clinical studies have shown significant reductions in biomarkers such as glucosylceramide levels following treatment with imiglucerase, correlating with improvements in clinical symptoms like splenomegaly and bone pain .
Imiglucerase is primarily used in clinical settings for:
Alglucerase, purified from human placental tissue and enzymatically modified to expose mannose residues, received FDA approval in 1991 based on a pivotal trial demonstrating hematological and visceral improvements. However, its production faced severe limitations: approximately 22,000 placentae were required to supply one patient for a year, creating unsustainable supply constraints and potential viral contamination risks [1] [5].
Genzyme Corporation pioneered the recombinant solution: imiglucerase (Cerezyme®). Using Chinese Hamster Ovary (CHO) cells transfected with human GBA1 cDNA, imiglucerase was engineered as a glycoprotein with native enzymatic activity. A critical biotechnological innovation involved the use of the Lec1 CHO cell line, which inherently produces glycoproteins with exposed mannose residues due to deficient N-acetylglucosaminyltransferase I activity. This eliminated the need for post-purification enzymatic modification, streamlining production [1] [5]. The recombinant enzyme differed from the native human sequence by a single amino acid substitution (histidine → arginine at position 495), which did not impact function but improved production yields [5] [8].
A rigorous double-blind trial (1995) confirmed therapeutic equivalence between alglucerase and imiglucerase (60 U/kg every other week). Both agents produced significant increases in hemoglobin (+1.71 g/dL) and platelets (+40%) within 9 months, leading to imiglucerase's FDA approval in 1994 [5]. The recombinant process enabled massive scale-up, reducing costs per unit and securing global supply. This transition marked a paradigm shift from biologically sourced to recombinant biologics for lysosomal disorders [1] [3].
Table 2: Comparative Analysis of Alglucerase vs. Imiglucerase Production
Characteristic | Alglucerase (Placental-Derived) | Imiglucerase (Recombinant) | Impact |
---|---|---|---|
Source Material | Human placenta | CHO cells (Lec1 mutant) | Eliminated placenta shortage (22,000 placentae/patient/year) |
Modifications | Post-purification enzymatic deglycosylation | Glycoengineered during expression (natural mannose exposure) | Reduced production complexity and cost |
Scale Capacity | Limited by placenta collection | Industrial bioreactor scale (thousands of liters) | Enabled global patient access |
Viral Safety Risk | Moderate (human tissue source) | Low (cell line banking, filtration) | Improved safety profile |
Amino Acid Sequence | Native human sequence | Arg495 instead of His495 | No functional difference demonstrated |
Imiglucerase's trajectory was inextricably linked to the Orphan Drug Act (ODA) of 1983. This legislation provided pivotal incentives: 7-year market exclusivity, tax credits covering 50% of clinical trial costs, waived FDA user fees, and protocol assistance. Genzyme strategically leveraged these provisions, particularly as GD prevalence (∼1:75,000) qualified it as an "ultra-orphan" disease [1] [10]. Despite the small patient population (fewer than 6,000 treated worldwide at peak), imiglucerase achieved "blockbuster" status with annual revenues reaching $1.8 billion by 2009, establishing unprecedented commercial viability for an orphan drug [1] [2].
Genzyme's commercialization strategy rested on four pillars:
This approach transformed Genzyme into a biotechnology leader, culminating in its $20.1 billion acquisition by Sanofi in 2011, primarily driven by imiglucerase's profitability [1] [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7